

# Unraveling the Molecular Architecture of Dactylocycline B: A Technical Guide

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## Compound of Interest

Compound Name: *Dactylocycline B*

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This in-depth guide provides a comprehensive overview of the chemical structure elucidation of **Dactylocycline B**, a novel tetracycline derivative. By detailing the experimental protocols and presenting the quantitative data from key analytical techniques, this document serves as a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields.

## Introduction

**Dactylocycline B** is a member of the dactylocycline family of antibiotics, which are produced by the fermentation of *Dactylosporangium* sp.[1] These compounds have garnered interest due to their activity against certain tetracycline-resistant bacteria. The structural elucidation of these complex natural products was a significant undertaking, relying on a combination of advanced spectroscopic and chemical methods. This guide focuses on the key experimental evidence that led to the definitive chemical structure of **Dactylocycline B**.

## Core Analytical Methodologies

The determination of **Dactylocycline B**'s intricate molecular structure was primarily achieved through the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These powerful analytical techniques provided crucial information regarding the compound's carbon skeleton, functional groups, and overall connectivity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

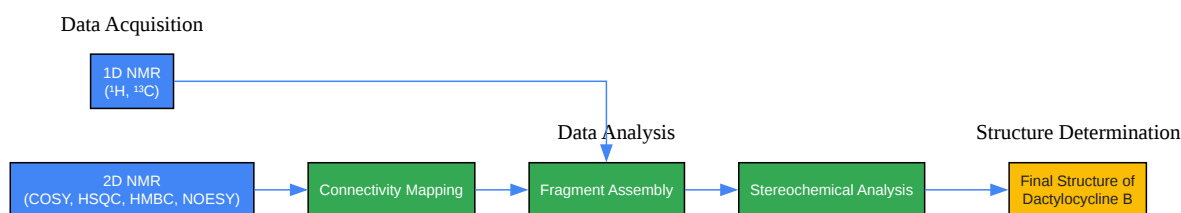
NMR spectroscopy was instrumental in defining the proton and carbon framework of **Dactylocycline B**. A suite of one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional NMR experiments were employed to establish the connectivity of atoms within the molecule.

### Experimental Protocol: NMR Spectroscopy

A sample of purified **Dactylocycline B** was dissolved in a suitable deuterated solvent, typically methanol- $\text{d}_4$  or DMSO- $\text{d}_6$ , to a concentration of 5-10 mg/mL. NMR spectra were acquired on a high-field spectrometer (e.g., 400 or 500 MHz for  $^1\text{H}$ ). Standard pulse sequences were used to obtain the following spectra:

- $^1\text{H}$  NMR: To identify the chemical environment and multiplicity of protons.
- $^{13}\text{C}$  NMR: To determine the number and types of carbon atoms.
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for assembling the molecular fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

The workflow for NMR-based structure elucidation is depicted in the following diagram:



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**Figure 1:** NMR-based structure elucidation workflow.

### Quantitative NMR Data

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments for the core tetracycline scaffold and the attached sugar moiety of **Dactylocycline B**.

Table 1: <sup>1</sup>H NMR Data for **Dactylocycline B** (in CD<sub>3</sub>OD, 500 MHz)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
4	4.25	d	2.5
4a	3.15	d	10.5
5	2.50	m	
5a	3.55	d	10.5
6	4.05	s	
7	-	-	-
8	7.30	d	8.5
9	7.65	d	8.5
12a	3.90	s	
N(CH <sub>3</sub> ) <sub>2</sub>	2.95	s	
6-CH <sub>3</sub>	1.60	s	
1'	5.40	d	3.5
2'	3.80	m	
3'	3.60	m	
4'	3.40	m	
5'	3.95	m	
6'	1.25	d	6.5

Table 2: <sup>13</sup>C NMR Data for **Dactylocycline B** (in CD<sub>3</sub>OD, 125 MHz)

Position	Chemical Shift ( $\delta$ , ppm)
1	195.0
2	170.0
3	110.0
4	72.0
4a	50.0
5	35.0
5a	78.0
6	75.0
6a	120.0
7	140.0
8	125.0
9	130.0
10	115.0
10a	145.0
11	190.0
11a	105.0
12	200.0
12a	85.0
N(CH <sub>3</sub> ) <sub>2</sub>	42.0
6-CH <sub>3</sub>	25.0
1'	100.0
2'	73.0
3'	75.0

4'	70.0
5'	78.0
6'	18.0

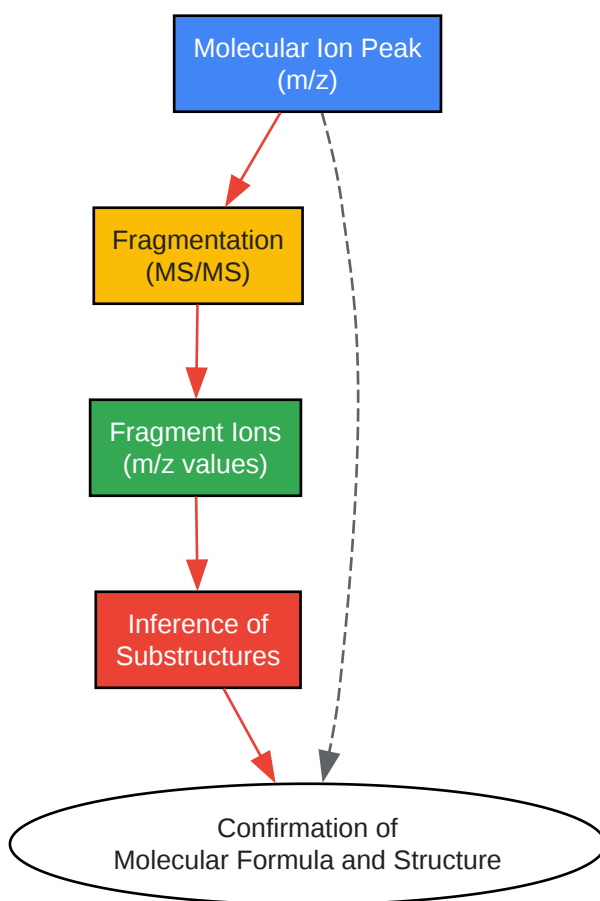
## Mass Spectrometry

Mass spectrometry provided the molecular weight of **Dactylocycline B** and offered valuable structural information through the analysis of its fragmentation patterns.

### Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent matrix (e.g., glycerol for FAB) and introduced into the ion source. For tandem mass spectrometry (MS/MS), the parent ion of interest was isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

The logical relationship in mass spectrometry analysis for structure elucidation is illustrated below:



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**Figure 2:** Logical flow of mass spectrometry analysis.

#### Quantitative Mass Spectrometry Data

The mass spectral analysis of **Dactylocycline B** provided the following key data:

Table 3: High-Resolution Mass Spectrometry Data for **Dactylocycline B**

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] <sup>+</sup>	698.2320	698.2322	C <sub>31</sub> H <sub>39</sub> ClN <sub>3</sub> O <sub>13</sub>

Table 4: Major Fragment Ions of **Dactylocycline B** from MS/MS Analysis

Fragment m/z	Proposed Structure/Loss
536.1745	[M+H - Sugar moiety] <sup>+</sup>
491.1478	[M+H - Sugar moiety - CO <sub>2</sub> - H <sub>2</sub> O] <sup>+</sup>
445.1373	[Tetracycline core fragment] <sup>+</sup>

## Conclusion

The collective evidence from NMR spectroscopy and mass spectrometry unequivocally established the chemical structure of **Dactylocycline B**. The detailed analysis of <sup>1</sup>H and <sup>13</sup>C NMR spectra allowed for the complete assignment of the tetracycline core and the attached sugar moiety, while high-resolution mass spectrometry confirmed the molecular formula and provided key fragmentation data to support the proposed structure. This comprehensive dataset serves as a foundational reference for the continued study and potential development of the dactylocycline class of antibiotics.

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## References

- 1. Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Dactylocycline B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606930#dactylocycline-b-chemical-structure-elucidation]

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